N-(thiophen-3-yl)pivalamide
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H13NOS |
|---|---|
Molecular Weight |
183.27 g/mol |
IUPAC Name |
2,2-dimethyl-N-thiophen-3-ylpropanamide |
InChI |
InChI=1S/C9H13NOS/c1-9(2,3)8(11)10-7-4-5-12-6-7/h4-6H,1-3H3,(H,10,11) |
InChI Key |
MHAYHURNANUDHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CSC=C1 |
Origin of Product |
United States |
Contextualization Within Thiophene Based Heterocyclic Amides
N-(thiophen-3-yl)pivalamide is a member of the thiophene-based heterocyclic amides, a broad and significant class of compounds in organic chemistry. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to the field. nih.govdergipark.org.tr Thiophene (B33073), a sulfur-containing five-membered aromatic ring, is a key structural motif found in numerous pharmaceuticals, agrochemicals, and materials. dergipark.org.trresearchgate.net The incorporation of a thiophene ring can influence a molecule's biological activity and physical properties. dergipark.org.trresearchgate.net
The amide linkage (-CONH-) in these molecules is crucial, providing structural rigidity and the capacity for hydrogen bonding. These interactions are vital in how molecules recognize and bind to biological targets. researchgate.netresearchgate.net The synthesis of thiophene amides often involves the reaction of a thiophene derivative, like aminothiophene or thiophenecarboxylic acid, with an appropriate partner. dergipark.org.trmdpi.com For instance, heterocyclic amide derivatives have been synthesized from 2-thiopheneacetic acid in a two-step process involving the formation of an intermediate acylation agent followed by aminolysis. dergipark.org.tr Researchers are actively exploring various synthetic routes to create libraries of these compounds for further study. mdpi.comacs.org
Significance of Pivalamide Derivatives in Advanced Organic Synthesis and Molecular Design
The pivalamide (B147659) group, also known as a trimethylacetamide group, is the other key component of N-(thiophen-3-yl)pivalamide. chemicalbook.com This functional group is derived from pivalic acid and is notable for its bulky tertiary butyl (tert-butyl) group. The steric hindrance provided by this group can significantly influence a molecule's reactivity and stability. For example, the pivalamide group can offer steric protection, shielding the amide bond from enzymatic degradation.
In the realm of advanced organic synthesis, pivalamide derivatives are valuable intermediates. chembk.com The bulky pivaloyl group can act as a directing group, controlling the position of subsequent chemical modifications on an aromatic ring. Furthermore, the pivalamide structure is explored in the design of Low Molecular Mass Gelators (LMOGs), which have potential applications in areas like oil-spill remediation. researchgate.net The synthesis of pivalamides typically involves the reaction of an amine with pivaloyl chloride. nih.govinrs.ca The robust nature of the pivalamide group makes it a useful component in the design of new ligands for metal complexes and other functional materials. scispace.com
Overview of Current Research Trajectories for N Thiophen 3 Yl Pivalamide
Direct Amidation Strategies for this compound Synthesis
Direct amidation strategies focus on the formation of the amide bond between a thiophene moiety and a pivaloyl group as the key step.
Acylation Reactions Utilizing Pivaloyl Chloride or Activated Pivalic Acid Derivatives
A primary and straightforward method for synthesizing this compound involves the acylation of 3-aminothiophene with pivaloyl chloride or its derivatives. This reaction is a classic example of nucleophilic acyl substitution. In this process, the amino group of 3-aminothiophene acts as a nucleophile, attacking the electrophilic carbonyl carbon of the pivaloyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.
The use of activated pivalic acid derivatives, such as anhydrides or esters, can also be employed. These methods might require different reaction conditions, such as the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to facilitate the amide bond formation, particularly when starting from pivalic acid itself.
A related synthesis involves the reaction of pivaloyl isothiocyanate with an appropriate aminothiophene precursor. frontiersin.orgresearchgate.net For instance, N-((4-acetylphenyl)carbamothioyl)pivalamide was synthesized by refluxing pivaloyl isothiocyanate with 4-aminoacetophenone in dry acetone. frontiersin.orgresearchgate.netnih.gov This approach first forms a thiourea (B124793) linkage, which can be a versatile intermediate for further transformations.
Table 1: Representative Acylation Reactions for Amide Synthesis
| Starting Material (Thiophene) | Acylating Agent | Base/Coupling Agent | Solvent | Typical Conditions |
|---|---|---|---|---|
| 3-Aminothiophene | Pivaloyl chloride | Pyridine or Triethylamine | Dichloromethane or THF | 0 °C to room temperature |
| 3-Aminothiophene | Pivalic acid | DCC or EDC | Dichloromethane or DMF | Room temperature |
Metal-Catalyzed Coupling Reactions for Thiophene-Amide Linkage Formation
Modern synthetic chemistry offers powerful metal-catalyzed cross-coupling reactions for the formation of C-N bonds, providing an alternative route to this compound. rsc.org These methods typically involve the coupling of a 3-halothiophene (e.g., 3-bromothiophene (B43185) or 3-iodothiophene) with pivalamide in the presence of a transition metal catalyst, most commonly palladium or copper. rsc.orgrsc.orgnih.gov
The catalytic cycle, often a Buchwald-Hartwig amination, involves the oxidative addition of the halothiophene to the metal center, followed by coordination of the amide, and finally, reductive elimination to form the desired N-aryl amide and regenerate the active catalyst. The choice of ligand for the metal catalyst is crucial for the success of these reactions, with various phosphine-based ligands being extensively studied to optimize reaction yields and conditions.
Precursor Synthesis and Thiophene Ring Formation Relevant to this compound
An alternative synthetic strategy involves the construction of the thiophene ring from acyclic precursors that already contain or can be readily converted to the desired pivalamide side chain.
Paal-Knorr Thiophene Synthesis Variants for Substituted Thiophene Precursors
The Paal-Knorr synthesis is a classic method for constructing five-membered heterocycles, including thiophenes. pharmaguideline.comorganic-chemistry.orgderpharmachemica.comwikipedia.org In the context of this compound synthesis, a variant of the Paal-Knorr reaction could be envisioned. This would involve the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent. organic-chemistry.orgderpharmachemica.comwikipedia.org To introduce the N-pivaloyl group at the 3-position, a suitably functionalized 1,4-dicarbonyl precursor would be required.
While direct application to this compound is not extensively documented, the versatility of the Paal-Knorr synthesis allows for the preparation of a wide range of substituted thiophenes, which could then be further functionalized to the target molecule. organic-chemistry.orgwikipedia.orgresearchgate.net
Gewald Reaction and Related Approaches for 2-Aminothiophene Derivatives
The Gewald reaction is a powerful and widely used method for the synthesis of 2-aminothiophenes. d-nb.infonih.govorganic-chemistry.orgresearchgate.netarkat-usa.org It is a multicomponent reaction that typically involves a ketone or aldehyde, an activated nitrile (such as malononitrile (B47326) or ethyl cyanoacetate), and elemental sulfur in the presence of a base. nih.govorganic-chemistry.orgarkat-usa.org
This reaction is highly relevant as it provides a direct route to 2-aminothiophene precursors. While the target compound is an N-(thiophen-3 -yl)pivalamide, the Gewald reaction is instrumental in creating a variety of substituted aminothiophenes. d-nb.infonih.govresearchgate.net For instance, a 2-aminothiophene derivative synthesized via the Gewald reaction could potentially undergo further chemical transformations, such as diazotization followed by reduction or other functional group interconversions, to ultimately yield a 3-aminothiophene intermediate ready for acylation.
Modifications to the classical Gewald reaction have expanded its scope, including the use of various catalysts and reaction conditions to improve yields and efficiency. d-nb.infoorganic-chemistry.org
Table 2: Key Features of Gewald Reaction for Aminothiophene Synthesis
| Reactant 1 | Reactant 2 | Sulfur Source | Catalyst | Typical Product |
|---|
Multi-Step Reaction Processes and Optimized Synthesis Conditions
The synthesis of this compound can also be approached through multi-step reaction sequences that involve the gradual construction and functionalization of the thiophene ring. vapourtec.commdpi.comlibretexts.orgsathyabama.ac.in Such processes allow for greater control over the regiochemistry and the introduction of various substituents.
An example of a multi-step synthesis could begin with a readily available thiophene derivative, which is then subjected to a series of reactions such as nitration, reduction, and finally acylation. For instance, nitration of thiophene, followed by regioselective separation of the isomers and subsequent reduction of the nitro group to an amino group, would provide 3-aminothiophene. This intermediate can then be acylated with pivaloyl chloride as described in section 2.1.1.
Strategic Control of Reaction Parameters: Temperature, Solvent Systems, and Reaction Time
The outcome of the synthesis of thiophene amides is highly dependent on the interplay between temperature, the chosen solvent system, and the duration of the reaction. These parameters are not independent and are often optimized in conjunction to maximize product yield and minimize the formation of impurities.
Temperature: Reaction temperature is a critical factor that influences reaction rates and selectivity. For the formation of amide bonds, temperatures can range from 0 °C to reflux conditions, depending on the specific reagents and catalysts used. mdpi.com For instance, in coupling reactions involving dicyclohexylcarbodiimide (DCC), the reaction is often initiated at 0 °C to control the initial exothermic reaction before proceeding at room temperature. mdpi.com Some protocols may require elevated temperatures, such as refluxing for several hours, to drive the reaction to completion, particularly when less reactive starting materials are used. nih.gov However, higher temperatures can also lead to side reactions or decomposition of the thiophene ring, necessitating a careful balance. chembk.com
Reaction Time: The duration of the reaction is optimized to ensure the complete consumption of the starting materials. Reaction times can vary significantly, from a few hours to over 48 hours. mdpi.comnih.gov Progress is typically monitored using analytical techniques to determine the point of maximum conversion. mdpi.comnih.gov For example, a reaction might be stirred at room temperature for 12 to 24 hours. nih.gov Extending the reaction time unnecessarily can sometimes lead to the formation of degradation products, while insufficient time results in low yields due to incomplete reaction.
Table 1: Examples of Reaction Parameter Control in the Synthesis of Thiophene Amide Analogues
| Analogue Type | Temperature | Solvent | Reaction Time | Reagents | Reference |
|---|---|---|---|---|---|
| Thiophene-Pyrazole Amide | 0 °C to Room Temp. | DCM | Not Specified | DCC, DMAP | mdpi.com |
| Thiophene-Pyrazole Amide | Reflux | 1,4-Dioxane | 3 h | (Boc)2O, Et3N | mdpi.com |
| Thiophene-Arylamide | Room Temp. | DMF | 12 h | HATU, Et3N | nih.gov |
| N-((4-acetyl phenyl) carbamothioyl) pivalamide | Reflux | Dry Acetone | 24 h | 4-amino acetophenone | nih.gov |
| Thiophene-thiourea derivatives | Not Specified | Dry Acetone | Not Specified | Ammonium thiocyanate, Amines | scispace.com |
Advanced Analytical Techniques for Reaction Progress Monitoring and Intermediate Characterization (e.g., TLC, NMR Spectroscopy)
The synthesis of this compound and its analogues requires robust analytical methods to ensure the reaction is proceeding as expected and to confirm the identity and purity of the final product and any transient species.
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of a chemical reaction in real-time. mdpi.comnih.gov By spotting the reaction mixture on a TLC plate alongside the starting materials, chemists can visually track the consumption of reactants and the formation of the product. nih.gov The choice of a suitable mobile phase, often a mixture of solvents like n-hexane and ethyl acetate, allows for the separation of components based on polarity. nih.gov Visualization under UV light or with staining agents like iodine reveals the spots corresponding to different compounds. nih.gov The reaction is typically considered complete when the spot for the starting material has disappeared. TLC is also crucial during the purification stage, guiding the separation of the desired product from unreacted starting materials and byproducts via column chromatography. mdpi.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the definitive method for the structural elucidation of the synthesized compounds and any isolated intermediates. mdpi.comnih.govnih.gov
¹H NMR provides detailed information about the number and types of protons in the molecule, as well as their connectivity. For a compound like this compound, one would expect to see characteristic signals for the protons on the thiophene ring, the NH proton of the amide, and the singlet corresponding to the nine equivalent protons of the pivaloyl group's tert-butyl moiety. nih.govmdpi.com
¹³C NMR complements ¹H NMR by providing a count of the unique carbon atoms in the molecule, including the carbonyl carbon of the amide group and the carbons of the thiophene ring. nih.govafjbs.comscispace.com The chemical shifts in both ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, making NMR a powerful tool for confirming that the desired chemical transformation has occurred. nih.govmdpi.com In cases where reaction intermediates are stable enough to be isolated, NMR is the primary technique used for their structural characterization. nih.gov
Modern analytical workflows often couple chromatographic separation with spectroscopic detection, such as using Ultra-Performance Liquid Chromatography (UPLC) with mass spectrometry (MS) and photodiode array (PDA) detectors, to provide rapid and comprehensive analysis during reaction monitoring. waters.com This combination allows for the simultaneous separation, identification (by mass), and quantification of reactants, intermediates, and products, accelerating the process of optimizing synthetic routes. waters.com
Table 2: Key Spectroscopic Data for Characterization
| Technique | Purpose | Key Observables for Thiophene Amides | Reference |
|---|---|---|---|
| ¹H NMR | Structural confirmation, Proton environment | Signals for thiophene ring protons, amide N-H proton, and side-chain protons (e.g., pivaloyl's tert-butyl group). | nih.govscispace.comnih.gov |
| ¹³C NMR | Structural confirmation, Carbon skeleton | Signals for amide carbonyl carbon, thiophene ring carbons, and side-chain carbons. | nih.govafjbs.comscispace.com |
| FT-IR | Functional group identification | Stretching vibrations for N-H (amide), C=O (amide), and aromatic C-H bonds. | nih.govscispace.com |
| Mass Spectrometry (MS) | Molecular weight determination | Molecular ion peak [M]+ or [M+H]+ corresponding to the calculated molecular weight of the target compound. | nih.govscispace.com |
Comprehensive Spectroscopic Characterization
Spectroscopic methods are indispensable for the initial structural confirmation of a newly synthesized compound. A combination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provides a complete picture of the molecular framework.
High-resolution ¹H and ¹³C NMR spectroscopy are the primary techniques for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the thiophene ring, the amide N-H proton, and the nine equivalent protons of the tert-butyl group. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would confirm the substitution pattern of the thiophene ring and the connectivity of the molecule.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms in the molecule, including the carbonyl carbon of the amide, the quaternary carbon and methyl carbons of the pivaloyl group, and the distinct carbons of the thiophene ring.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (Note: This table is for illustrative purposes only as experimental data is not available.) | ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment | | :--- | :--- | :--- | :--- | :--- | | | [Expected Value] | [Expected Pattern] | 1H | N-H | | | [Expected Value] | [Expected Pattern] | 1H | Thiophene-H | | | [Expected Value] | [Expected Pattern] | 1H | Thiophene-H | | | [Expected Value] | [Expected Pattern] | 1H | Thiophene-H | | | [Expected Value] | s | 9H | C(CH₃)₃ | | ¹³C NMR | δ (ppm) | Assignment | | | [Expected Value] | C=O | | | [Expected Value] | Thiophene-C | | | [Expected Value] | Thiophene-C | | | [Expected Value] | Thiophene-C | | | [Expected Value] | Thiophene-C | | | [Expected Value] | C (CH₃)₃ | | | [Expected Value] | C(C H₃)₃ |
FT-IR spectroscopy is used to identify the presence of specific functional groups by measuring the absorption of infrared radiation. For this compound, characteristic vibrational bands would be expected to confirm key structural features.
Table 2: Expected FT-IR Absorption Bands for this compound (Note: This table is for illustrative purposes only as experimental data is not available.)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3300 | Medium-Strong | N-H Stretch |
| ~3100 | Weak-Medium | Aromatic C-H Stretch (Thiophene) |
| ~2970 | Strong | Aliphatic C-H Stretch (tert-butyl) |
| ~1670 | Strong | C=O Stretch (Amide I) |
| ~1530 | Medium | N-H Bend (Amide II) |
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition and validation of the molecular formula. lu.senih.gov
Table 3: HRMS Data for this compound (C₉H₁₃NOS) (Note: This table is for illustrative purposes only as experimental data is not available.)
| Ion | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Difference (ppm) |
|---|
Single Crystal X-ray Diffraction Analysis
Single-crystal X-ray analysis would reveal the precise spatial arrangement of all atoms. This includes the planarity of the thiophene ring, the geometry of the amide linkage, and the torsional angles between the thiophene ring and the pivalamide substituent. This data is critical for understanding steric interactions and the molecule's preferred conformation.
Table 4: Selected Bond Lengths and Angles from X-ray Crystallography (Note: This table is for illustrative purposes only as experimental data is not available.)
| Parameter | Value (Å or °) |
|---|---|
| C=O Bond Length | [Not Available] |
| C-N Bond Length | [Not Available] |
| Thiophene C-S Bond Lengths | [Not Available] |
| C-N-C Bond Angle | [Not Available] |
Intramolecular hydrogen bonds can significantly influence molecular conformation and properties. In amides derived from heterocyclic amines, it is common to observe intramolecular hydrogen bonds that form stable, planar, six-membered rings, often referred to as S(6) motifs. nih.govrsc.org In the case of this compound, an intramolecular hydrogen bond could potentially form between the amide N-H group and the sulfur atom of the thiophene ring. X-ray diffraction would confirm the presence and geometry of such an interaction.
Table 5: Geometric Parameters for Potential Intramolecular Hydrogen Bond (Note: This table is for illustrative purposes only as experimental data is not available.)
| Interaction | D-H···A | d(H···A) (Å) | d(D···A) (Å) | ∠(D-H···A) (°) | Motif |
|---|
Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots
A Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule within its crystalline environment, allowing for a detailed investigation of close contacts between neighboring molecules.
Deconvolution of Specific Non-Covalent Interactions
Two-dimensional fingerprint plots are derived from the Hirshfeld surface and provide a graphical representation of specific intermolecular interactions, such as hydrogen bonds (e.g., H···O, H···N), and other van der Waals contacts (e.g., C···H, S···H). These plots allow for the deconvolution and detailed examination of the nature and prevalence of interactions like C-H···π and potential π-stacking. Without the foundational crystallographic data for this compound, the generation and analysis of these plots are not feasible.
Advanced Crystallographic Parameters and Crystal Packing Analysis
The determination of advanced crystallographic parameters is fundamental to understanding the solid-state structure of a compound.
Unit Cell Dimensions, Crystal System, and Space Group Determination
This foundational crystallographic data, which includes the lengths of the unit cell axes (a, b, c), the angles between them (α, β, γ), the crystal system (e.g., monoclinic, orthorhombic), and the space group, is obtained through single-crystal X-ray diffraction. A search of prominent crystallographic databases, including the Cambridge Structural Database (CSD), did not yield an entry for this compound. Therefore, a data table of its crystallographic parameters cannot be compiled.
Analysis of Supramolecular Architecture and Packing Efficiency in the Solid State
The supramolecular architecture describes how individual molecules assemble in the crystal lattice through various intermolecular forces. An analysis of this architecture provides insights into the stability and physical properties of the crystalline material. The packing efficiency, often quantified by the Kitaigorodskii packing index, indicates how effectively molecules fill the space within the unit cell. This analysis is entirely dependent on the availability of a solved crystal structure, which is currently lacking for this compound.
Computational and Theoretical Investigations of N Thiophen 3 Yl Pivalamide
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. These studies are foundational for understanding the geometry and energetic landscape of N-(thiophen-3-yl)pivalamide.
A primary application of DFT is the geometry optimization of molecular structures. researchgate.netrdd.edu.iq This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule—its ground state—by finding the minimum energy conformation on the potential energy surface. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles between the thiophene (B33073) ring and the pivalamide (B147659) substituent.
The optimization process reveals crucial structural parameters, such as the planarity of the amide group and its orientation relative to the thiophene ring. These features are influenced by steric hindrance from the bulky tert-butyl group of the pivalamide and electronic effects like conjugation between the amide lone pair and the thiophene π-system.
Furthermore, DFT can be employed to explore the geometries of hypothetical transition states. Transition states are high-energy structures that connect reactants and products along a reaction pathway. chemrxiv.org By locating and characterizing these saddle points on the potential energy surface, researchers can calculate activation energies and gain mechanistic insights into potential reactions involving this compound, such as electrophilic substitution on the thiophene ring or amide hydrolysis.
The accuracy of DFT calculations is highly dependent on the choice of two key components: the exchange-correlation (XC) functional and the basis set. jmaterenvironsci.commdpi.com
Exchange-Correlation Functionals: The XC functional approximates the complex exchange and correlation energies of the electrons. Different functionals offer varying levels of theory and accuracy.
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a widely used hybrid functional that combines a portion of exact Hartree-Fock exchange with DFT exchange and correlation. It is often a good starting point for organic molecules, providing reliable geometries and energies. rdd.edu.iq
PBE0: Another popular hybrid functional that often provides good performance for a variety of chemical systems and properties. researchgate.net
Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set determine the quality of the calculation.
Pople-style basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)): These are commonly used basis sets. The "6-31G" denotes the number of functions used for core and valence electrons. Additions like "(d,p)" introduce polarization functions to describe anisotropic electron density, while "++" adds diffuse functions, which are important for describing anions or weak interactions. mdpi.com
Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These are designed to systematically converge towards the complete basis set limit.
def2-SVP: A basis set from the Ahlrichs family, known for its efficiency and good performance across the periodic table. nih.gov
The strategic selection of a functional and basis set is critical. For this compound, a combination like B3LYP/6-311++G(d,p) would be a robust choice for obtaining accurate ground-state geometries and electronic properties. researchgate.netreddit.com For more demanding calculations, such as reaction mechanisms, functionals like PBE0 with larger basis sets might be employed. researchgate.net
Table 1: Common DFT Functionals and Basis Sets in Molecular Modeling
| Category | Name | Description | Typical Application |
|---|---|---|---|
| Exchange-Correlation Functional | B3LYP | Hybrid functional, combines DFT with a portion of exact Hartree-Fock exchange. | General-purpose calculations for organic molecules, geometry optimizations. |
| PBE0 | Hybrid functional with a different mixing scheme than B3LYP. | Often used for electronic properties and reaction energetics. | |
| Basis Set | 6-31G(d,p) | Pople-style basis set with polarization functions on heavy atoms (d) and hydrogens (p). | Routine geometry optimizations and frequency calculations. |
| 6-311++G(d,p) | Larger Pople-style set with diffuse functions (++), providing more flexibility for valence electrons. | Calculations requiring higher accuracy, especially for systems with lone pairs or anions. | |
| def2-SVP | Split-valence basis set with polarization from the Ahlrichs family. | Efficient and reliable for a wide range of chemical systems. |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.com The energies and distributions of these orbitals are key indicators of a molecule's electronic behavior. pku.edu.cn
The HOMO represents the outermost orbital containing electrons and is associated with the ability of a molecule to donate electrons (nucleophilicity). The LUMO is the lowest energy orbital devoid of electrons and relates to the ability to accept electrons (electrophilicity). mdpi.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting molecular reactivity and stability. scirp.org
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com
A small HOMO-LUMO gap suggests that the molecule is more reactive and less stable, as electrons can be more easily excited to a higher energy state. mdpi.comnih.gov
For this compound, DFT calculations can determine the energies of the HOMO and LUMO. The HOMO is expected to be localized primarily on the electron-rich thiophene ring and the amide nitrogen, while the LUMO may be distributed over the π-system of the thiophene ring and the carbonyl group. The calculated energy gap provides a quantitative measure of its expected reactivity in chemical reactions. mdpi.com
The HOMO and LUMO energies are also used to calculate global reactivity descriptors, which provide further insight into the molecule's behavior. semanticscholar.org
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η ≈ (ELUMO - EHOMO) / 2. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." mdpi.commdpi.com
Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and reactive. mdpi.com
Electronic Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as μ ≈ (EHOMO + ELUMO) / 2.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it acquires additional electronic charge. It is calculated as ω = μ² / (2η).
These descriptors help to quantify the charge transfer characteristics of this compound. A small energy gap and high chemical softness would indicate that the molecule can readily participate in intramolecular charge transfer, a process important for understanding its electronic and optical properties. mdpi.com
Table 2: Key Parameters from Frontier Molecular Orbital Analysis
| Parameter | Symbol | Formula | Interpretation |
|---|---|---|---|
| HOMO Energy | EHOMO | - | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| LUMO Energy | ELUMO | - | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration. |
| Chemical Softness | S | 1 / η | Reciprocal of hardness; indicates higher polarizability and reactivity. |
Quantum Theory of Atoms in Molecules (QTAIM) Calculations
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a method to define atoms and chemical bonds based on the topology of the electron density (ρ). pitt.eduwikipedia.org This approach partitions the molecular space into distinct atomic basins, allowing for the analysis of atomic properties and the nature of interatomic interactions. scribd.com
In QTAIM analysis, critical points in the electron density are located where the gradient of the density is zero. Of particular interest are the bond critical points (BCPs), which are found along the path of maximum electron density between two bonded atoms, known as the bond path. nih.gov The properties of the electron density at these BCPs provide quantitative information about the nature of the chemical bond. acs.org
For this compound, QTAIM calculations could be used to:
Characterize the C-N amide bond: By analyzing the electron density (ρ), its Laplacian (∇²ρ), and energy densities at the C-N bond critical point, one can classify the interaction. A negative Laplacian (∇²ρ < 0) is characteristic of a shared-shell (covalent) interaction, while a positive Laplacian (∇²ρ > 0) indicates a closed-shell (ionic or van der Waals) interaction.
Analyze bonds within the thiophene ring: QTAIM can quantify the degree of π-delocalization and aromaticity by examining the properties of the C-C and C-S bonds within the ring.
Investigate potential intramolecular interactions: This method can identify and characterize weaker non-covalent interactions, such as hydrogen bonds, that might exist between the amide hydrogen and the sulfur atom of the thiophene ring, which could influence the molecule's preferred conformation. nih.gov
QTAIM offers a rigorous physical basis for chemical concepts like atoms and bonds, moving beyond orbital-based descriptions to provide a detailed picture of electron distribution and bonding in this compound. pitt.edu
Characterization and Quantification of Weak Non-Covalent Interactions
Weak non-covalent interactions play a crucial role in the solid-state architecture of molecular crystals, influencing their physical and chemical properties. For this compound, a comprehensive analysis of these interactions would be essential to understand its crystal packing and stability. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in a crystal.
For instance, in a study of a different thiophene-containing carboxamide, Hirshfeld surface analysis revealed that H···H, H···C/C···H, and H···O/O···H interactions were the most significant contributors to the crystal packing, accounting for 47.6%, 33.4%, and 11.6% of the total contacts, respectively nih.gov. A similar analysis for this compound would provide valuable insights into its supramolecular assembly.
Illustrative Data Table: Predicted Non-Covalent Interactions in this compound
| Interaction Type | Predicted Contribution to Hirshfeld Surface | Key Features |
| H···H | ~40-50% | Represents the most abundant contacts due to the presence of numerous hydrogen atoms. |
| C–H···O | ~15-25% | Strong directional interactions involving the carbonyl oxygen and hydrogen atoms. |
| C–H···π | ~10-15% | Interactions between hydrogen atoms and the aromatic thiophene ring. |
| S···H/S···C | ~5-10% | Weaker interactions involving the sulfur atom of the thiophene ring. |
Detailed Theoretical Charge Density Analysis
A detailed theoretical charge density analysis, often performed using the Quantum Theory of Atoms in Molecules (QTAIM), provides profound insights into the nature of chemical bonds and non-covalent interactions. wikipedia.orgamercrystalassn.org This method analyzes the topology of the electron density to identify critical points, such as bond critical points (BCPs), ring critical points (RCPs), and cage critical points (CCPs).
The properties at the BCPs, including the electron density (ρ), the Laplacian of the electron density (∇²ρ), and the total energy density (H(r)), can be used to classify the nature of the interactions. For covalent bonds, one typically observes high ρ and negative ∇²ρ values. In contrast, for non-covalent interactions, such as hydrogen bonds and van der Waals forces, ρ is low and ∇²ρ is positive.
In the context of this compound, QTAIM analysis could be employed to:
Characterize the covalent bonds within the molecule, including the C-N amide bond and the bonds within the thiophene and pivaloyl moieties.
Identify and characterize the intermolecular hydrogen bonds and other weak interactions that govern the crystal packing.
Provide a quantitative measure of the strength of these interactions.
Energy Framework Analysis
Energy framework analysis is a computational tool used to visualize and quantify the intermolecular interaction energies within a crystal lattice. This analysis calculates the electrostatic, polarization, dispersion, and repulsion energies between a central molecule and its surrounding neighbors, providing a comprehensive understanding of the forces that hold the crystal together.
Quantification of Electrostatic, Polarization, Dispersion, and Repulsion Energies
The total interaction energy (Etotal) is the sum of the individual energy components: Etotal = Eelec + Epol + Edisp + Erep.
Electrostatic energy (Eelec) arises from the interaction of the permanent charge distributions of the molecules.
Polarization energy (Epol) results from the distortion of the electron cloud of one molecule by the electric field of another.
Dispersion energy (Edisp) , also known as London dispersion forces, is a quantum mechanical effect arising from instantaneous fluctuations in electron density.
Repulsion energy (Erep) is a short-range repulsive force that prevents molecules from interpenetrating.
For a related compound, N-(thiophen-3-yl)benzamide, an energetic study highlighted the importance of dispersion and electrostatic interactions in its crystal packing. nih.gov A similar analysis for this compound would likely reveal a significant contribution from dispersion forces due to the presence of the aromatic thiophene ring and the bulky pivaloyl group, as well as electrostatic contributions from the polar amide group.
Illustrative Data Table: Hypothetical Interaction Energies for a Molecular Pair in this compound Crystal
| Energy Component | Hypothetical Value (kJ/mol) |
| Electrostatic (Eelec) | -35.5 |
| Polarization (Epol) | -15.2 |
| Dispersion (Edisp) | -60.8 |
| Repulsion (Erep) | 42.1 |
| Total (Etotal) | -69.4 |
Identification of Dominant Interactions Governing Crystal Stability
By constructing energy frameworks, the dominant interactions that contribute to the stability of the crystal can be visualized as a network of cylinders connecting the centroids of interacting molecules. The thickness of the cylinders is proportional to the strength of the interaction energy. This visual representation allows for the identification of the key supramolecular synthons and motifs that define the crystal architecture.
For this compound, it would be expected that the energy frameworks would highlight the importance of hydrogen bonding involving the amide group and π-stacking interactions of the thiophene rings in stabilizing the crystal structure. The dispersion energy framework would likely show significant interactions throughout the crystal lattice, while the electrostatic energy framework would emphasize the role of the polar amide linkages.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target.
Evaluation of Binding Orientations with Computational Molecular Targets
To evaluate the potential biological activity of this compound, molecular docking studies could be performed against various protein targets. The choice of targets would depend on the therapeutic area of interest. For example, thiophene derivatives have been investigated as inhibitors of enzymes such as cyclooxygenase (COX) and monoamine oxidase (MAO). nih.govnih.gov
The docking protocol involves preparing the 3D structures of the ligand (this compound) and the protein target, defining the binding site, and then using a scoring function to evaluate the different binding poses. The results of a docking study can provide valuable information about:
The preferred binding orientation of the ligand within the active site of the protein.
The key amino acid residues involved in the binding interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking).
The predicted binding affinity, which can be used to rank potential drug candidates.
For instance, a docking study of this compound against a hypothetical protein target might reveal that the amide group forms hydrogen bonds with polar residues in the active site, while the thiophene ring engages in π-π stacking with an aromatic residue.
Illustrative Data Table: Hypothetical Molecular Docking Results for this compound
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |
| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen bonds, hydrophobic interactions |
| Monoamine Oxidase A (MAO-A) | -7.9 | Tyr407, Tyr444, Phe208 | π-π stacking, hydrophobic interactions |
| p38 MAP Kinase | -9.1 | Met109, Gly110, Lys53 | Hydrogen bonds, van der Waals interactions |
Limited Publicly Available Data on the
Following a comprehensive search of scientific literature and databases, it has been determined that there is a significant lack of publicly available research specifically detailing the computational and theoretical investigations of this compound. As a result, the generation of a detailed article focusing on the prediction of binding energies, interaction profiles with specific active sites, molecular dynamics simulations for conformational landscapes, and solvent effects for this particular compound is not feasible at this time.
While computational studies, including molecular docking and molecular dynamics simulations, are common for many thiophene and pivalamide derivatives in the context of drug discovery and materials science, it appears that this compound has not been a specific subject of such detailed in-silico analysis in the accessible scientific literature. The creation of scientifically accurate and informative content for the requested sections and subsections requires a foundation of existing research, which is currently unavailable for this specific chemical compound.
Therefore, the requested article with detailed research findings and data tables for the specified computational and theoretical investigations of this compound cannot be produced without resorting to speculation or fabricating data, which would compromise the scientific accuracy and integrity of the information provided. Further research would be needed to be conducted and published on this specific molecule to enable the generation of the requested content.
Reaction Mechanisms and Chemical Reactivity of N Thiophen 3 Yl Pivalamide
Detailed Investigation of Reaction Pathways and Transition States
Theoretical chemistry provides powerful tools to elucidate the intricate details of reaction mechanisms, including the energetics of transition states and intermediates that are often difficult to observe experimentally.
While specific theoretical studies on N-(thiophen-3-yl)pivalamide are not extensively documented, insights can be drawn from computational analyses of related thiophene (B33073) derivatives. For instance, Density Functional Theory (DFT) calculations have been employed to investigate the reaction pathways of various thiophene-containing compounds. These studies help in predicting the feasibility of a reaction by calculating its activation energy (Ea).
A computational study on the cycloaddition reaction of a substituted thiophene with a nitrilimine provides a model for the activation energies that might be expected for reactions involving the thiophene ring. chemrxiv.org The calculations, typically performed at a level of theory such as B3LYP/6-311G(d,p), can elucidate the energy profile of a reaction, highlighting the kinetic and thermodynamic favorability of different pathways. chemrxiv.org For example, in the reaction between thiophene-2-carbothialdehyde and N-methyl-C-trifluoromethyl nitrilimine, the activation barriers for different cycloaddition pathways were calculated, showing a preference for specific regioisomers. chemrxiv.org
Table 1: Theoretical Activation Energies for Cycloaddition Reactions of a Thiophene Derivative chemrxiv.org This table presents data for a model reaction involving thiophene-2-carbothialdehyde, providing insight into the typical energy barriers for reactions at the thiophene ring.
| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |
|---|---|---|
| (3 + 2) Cycloaddition - Path A | TS1A | 5.7 |
| (3 + 2) Cycloaddition - Path B | TS2A | 3.3 |
| (4 + 3) Cycloaddition - Path C | TS1D | 26.2 |
| (4 + 3) Cycloaddition - Path D | TS2D | 12.0 |
These theoretical approaches are crucial for predicting the reactivity of molecules like this compound and for designing synthetic routes. nih.gov
The solvent environment and temperature can significantly alter the course and rate of a chemical reaction. For reactions involving this compound, these factors can influence the stability of intermediates and transition states.
Solvent Polarity: The choice of solvent can dictate the reaction mechanism. For instance, in reactions analogous to thiol-Michael additions, the mechanism can shift between a base-initiated, nucleophile-initiated, or ion pair-initiated pathway depending on the solvent. rsc.org In polar protic solvents, hydrogen bonding can stabilize charged intermediates, potentially lowering the activation energy. Conversely, nonpolar aprotic solvents may favor concerted mechanisms or pathways involving neutral species. The reaction of n-BuLi with thiophene in a solvent like THF, for example, proceeds through specific solvated oligomeric states, highlighting the integral role of the solvent in the reaction mechanism. up.ac.za
Temperature: Temperature affects reaction kinetics according to the Arrhenius equation, with higher temperatures generally leading to faster reaction rates. In computational studies, rate constants are often calculated over a wide temperature range (e.g., 600–1200 K) to understand the temperature dependence of a reaction. researchgate.net For competing reaction pathways with different activation energies, a change in temperature can alter the product distribution, favoring the pathway with the higher activation energy at elevated temperatures.
Electrophilic and Nucleophilic Substitution Reactions Involving the Thiophene Moiety and Amide Group
The thiophene ring in this compound is an electron-rich aromatic system, making it prone to electrophilic substitution. The pivalamide (B147659) substituent (-NHCO-t-Bu) is an ortho-, para-directing group. Since it is at the 3-position, it will direct incoming electrophiles primarily to the 2- and 5-positions of the thiophene ring.
Electrophilic Substitution: Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation. The amide group's activating effect facilitates these reactions.
Nucleophilic Aromatic Substitution (SNAr): While less common for electron-rich thiophenes, SNAr can occur if the ring is substituted with strong electron-withdrawing groups. A theoretical study on the SNAr of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine showed a stepwise mechanism. nih.gov The reaction proceeds through the initial addition of the nucleophile to form a Meisenheimer-like intermediate, followed by the elimination of the leaving group. nih.gov The rate of this reaction is highly dependent on the nature of the substituents on the thiophene ring. nih.gov
Reactions at the Amide Group: The amide group itself can undergo nucleophilic acyl substitution, although the bulky pivaloyl group may provide steric hindrance. Under strong acidic or basic conditions, hydrolysis of the amide bond can occur.
Studies on Tautomerism and Isomerization of the Amide and Thiophene Components
Tautomerism is an important consideration for both the amide group and the thiophene ring.
Amide-Imidol Tautomerism: The amide group can exist in equilibrium with its imidol tautomer.
Amide form: -C(=O)-NH-
Imidol form: -C(OH)=N-
For this compound, this equilibrium would involve the pivalamide group. Generally, the amide form is significantly more stable and is the predominant species under normal conditions.
Thiophene Tautomerism: The thiophene ring itself can exhibit tautomerism, particularly when substituted with hydroxyl or amino groups. A study on the 3-hydroxythiophene system showed a solvent-dependent equilibrium between the hydroxy tautomer (3-hydroxythiophene) and the keto tautomer (thiophen-3(2H)-one). rsc.org Although the pivalamide group is an amino derivative, the principles of tautomerism are related. The stability of these tautomers can be influenced by solvent and substituents. rsc.org It is plausible that this compound could exhibit similar keto-enol type tautomerism under certain conditions, although the amide resonance likely makes this less favorable than in the hydroxythiophene case.
Derivatization Strategies and Selective Functionalization of N Thiophen 3 Yl Pivalamide
Chemical Modification of the Thiophene (B33073) Ring
The thiophene ring in N-(thiophen-3-yl)pivalamide is an electron-rich aromatic system, making it susceptible to various functionalization reactions. The nature and position of the substituents can be controlled through different synthetic strategies.
Regioselective Electrophilic Aromatic Substitution for Further Functionalization
The pivalamido group (-NHCOC(CH₃)₃) attached to the C3 position of the thiophene ring acts as a powerful activating and ortho-, para-directing group in electrophilic aromatic substitution (SₑAr) reactions. This directing effect is due to the resonance stabilization of the cationic intermediates (sigma complexes) formed during the reaction. youtube.comlibretexts.org The lone pair of electrons on the amide nitrogen can delocalize into the thiophene ring, preferentially stabilizing intermediates where the positive charge is adjacent to the substituent. For a 3-substituted thiophene, this directs incoming electrophiles to the C2 and C5 positions.
The regioselectivity between the C2 and C5 positions is influenced by both steric and electronic factors. While the C2 position is electronically more favored for substitution, the bulky pivaloyl group may sterically hinder the approach of large electrophiles, potentially favoring substitution at the less hindered C5 position. researchgate.net The choice of reaction conditions and the specific electrophile can be used to control the outcome of the reaction.
Table 1: Potential Electrophilic Aromatic Substitution Reactions on this compound
| Reaction Type | Reagent/Conditions | Expected Major Product(s) |
|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) in DMF or Acetic Acid | N-(2-bromo-thiophen-3-yl)pivalamide and N-(5-bromo-thiophen-3-yl)pivalamide |
| Nitration | HNO₃ / H₂SO₄ or HNO₃ / Acetic Anhydride | N-(2-nitro-thiophen-3-yl)pivalamide and N-(5-nitro-thiophen-3-yl)pivalamide |
| Friedel-Crafts Acylation | Acyl chloride (e.g., CH₃COCl), Lewis Acid (e.g., AlCl₃) | N-(2-acetyl-thiophen-3-yl)pivalamide and N-(5-acetyl-thiophen-3-yl)pivalamide |
| Formylation | Vilsmeier-Haack reagent (POCl₃, DMF) | N-(2-formyl-thiophen-3-yl)pivalamide and N-(5-formyl-thiophen-3-yl)pivalamide |
Advanced C-H Activation and Functionalization Strategies on the Thiophene Ring
Modern synthetic chemistry offers powerful tools for the direct functionalization of C-H bonds, bypassing the need for pre-functionalized substrates. yale.edu For this compound, the amide group can serve as a directing group to achieve regioselective C-H activation at the ortho positions (C2 and C4). Transition metal catalysts, particularly those based on palladium, rhodium, and ruthenium, are commonly employed for these transformations. acs.org
This approach allows for the introduction of a variety of substituents, including aryl, alkyl, and alkenyl groups, with high precision. For instance, palladium-catalyzed direct arylation can be used to form C-C bonds between the thiophene ring and various aryl partners. acs.org These methods are highly valued for their atom economy and ability to streamline synthetic routes to complex molecules. yale.edu
Table 2: C-H Activation Strategies for this compound
| Reaction Type | Catalyst System | Position(s) Functionalized | Functional Group Introduced |
|---|---|---|---|
| Direct Arylation | Pd(OAc)₂, Ligand (e.g., phosphine), Base | C2, C4 | Aryl groups |
| Alkenylation | [RhCp*Cl₂]₂, AgSbF₆ | C2, C4 | Alkenyl groups |
| Alkylation | Ru(II) catalysts, Alkylating agent | C2, C4 | Alkyl groups |
Functionalization of the Amide Group
The amide moiety itself offers opportunities for derivatization, allowing for modifications to the molecule's steric and electronic properties without altering the thiophene core.
N-Alkylation and N-Acylation Reactions for Structural Diversification
The secondary amide in this compound contains a proton on the nitrogen atom that can be removed by a strong base, such as sodium hydride (NaH), to form a nucleophilic amide anion. This anion can then react with various electrophiles. mdpi.com
N-Alkylation: Reaction of the deprotonated amide with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) results in the formation of N,N-disubstituted amides. mdpi.com Palladium-catalyzed N-alkylation reactions have also emerged as efficient methods. chemrxiv.org
N-Acylation: The introduction of a second acyl group can be achieved by reacting the amide with an acyl chloride or anhydride. researchgate.nettandfonline.com This transformation yields an imide derivative.
These reactions provide a straightforward route to a diverse library of compounds by varying the alkylating or acylating agent. bath.ac.uk
Table 3: N-Alkylation and N-Acylation of the Amide Group
| Reaction Type | Reagent/Conditions | Product Structure |
|---|---|---|
| N-Methylation | 1. NaH; 2. CH₃I | N-methyl-N-(thiophen-3-yl)pivalamide |
| N-Benzylation | 1. NaH; 2. Benzyl bromide | N-benzyl-N-(thiophen-3-yl)pivalamide |
Selective Transformations of the Pivalamide (B147659) Moiety
The pivalamide group is known for its high chemical stability, largely due to the steric hindrance provided by the tert-butyl group. However, under specific conditions, it can be transformed.
Hydrolysis: Cleavage of the amide bond to regenerate 3-aminothiophene and pivalic acid can be accomplished through hydrolysis. This typically requires harsh conditions, such as refluxing in strong acid (e.g., HCl) or a strong base (e.g., NaOH). mdpi.comyoutube.com The steric bulk of the pivaloyl group makes this hydrolysis slower compared to less hindered amides.
Reduction: The amide carbonyl can be reduced to a methylene (B1212753) group (CH₂). Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, which converts the pivalamide into a secondary amine, N-neopentyl-3-aminothiophene.
Table 4: Transformations of the Pivalamide Moiety
| Reaction Type | Reagent/Conditions | Product |
|---|---|---|
| Acid Hydrolysis | Concentrated HCl, Heat | 3-Aminothiophene hydrochloride |
| Base Hydrolysis | Concentrated NaOH, Heat | 3-Aminothiophene |
Introduction of Chiral Centers and Enantioselective Synthesis Approaches
The development of chiral derivatives of this compound is a key step toward applications in areas such as asymmetric catalysis and medicinal chemistry. Chirality can be introduced through several strategic approaches. rsc.org
One method involves the asymmetric functionalization of the thiophene ring. This can be achieved using chiral catalysts in C-H activation reactions or by employing chiral reagents in electrophilic substitutions. nih.gov For example, an acyl group introduced via a Friedel-Crafts reaction could be asymmetrically reduced to a chiral alcohol.
Alternatively, a chiral center can be incorporated into a substituent that is subsequently attached to the main scaffold. For example, a chiral alkyl or acyl group could be introduced via N-alkylation or N-acylation of the amide nitrogen. rsc.org Furthermore, synthesis can begin from chiral precursors. The coupling of a chiral amine with 3-thiophenecarboxylic acid or its derivatives would produce a chiral amide analogous to the target structure. The synthesis of chiral polythiophenes often relies on the preparation of such chiral thiophene monomers. nih.gov
Table 5: Strategies for Enantioselective Synthesis
| Strategy | Description | Example |
|---|---|---|
| Asymmetric Catalysis | Use of a chiral catalyst to control the stereochemistry of a C-C or C-X bond formation on the thiophene ring. nsf.gov | Rhodium-catalyzed asymmetric C-H insertion to create a chiral center. nih.gov |
| Chiral Auxiliaries | Attaching a chiral auxiliary to the molecule to direct a subsequent diastereoselective reaction, followed by removal of the auxiliary. | Attaching a chiral oxazoline (B21484) to the thiophene ring to direct metalation. |
| Resolution | Separation of a racemic mixture of a derivatized compound into its constituent enantiomers. | Chromatographic separation using a chiral stationary phase. |
Deuteration and Isotopic Labeling Strategies for Mechanistic Investigations and Analytical Enhancement
The strategic incorporation of heavy isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), into the molecular structure of this compound serves as a powerful tool for elucidating reaction mechanisms and enhancing analytical detection. These isotopic labeling techniques provide nuanced insights into reaction pathways, transition states, and the metabolic fate of the compound.
Deuteration for Mechanistic Elucidation
Deuterium labeling is a cornerstone in the study of reaction mechanisms, primarily through the investigation of kinetic isotope effects (KIEs). The replacement of a protium (B1232500) (¹H) atom with a deuterium atom at a specific position can significantly alter the rate of a chemical reaction if the bond to that atom is broken or significantly altered in the rate-determining step. This is due to the greater mass of deuterium, which results in a lower vibrational frequency and a stronger carbon-deuterium (C-D) bond compared to a carbon-protium (C-H) bond.
A common strategy for the deuteration of thiophene rings, which would be applicable to this compound, involves a silver-catalyzed hydrogen/deuterium (H/D) exchange. This method has been shown to be effective for introducing deuterium at the β-position (C4) of thiophene rings using heavy water (D₂O) as the deuterium source. Notably, this catalytic system demonstrates good tolerance for a variety of functional groups, including amides, making it a viable option for the selective deuteration of the thiophene moiety in this compound. It is also possible to achieve deuteration at the α-positions (C2 and C5) and, under certain conditions, obtain fully deuterated thiophene derivatives.
Table 1: Potential Deuteration Strategies for this compound
| Strategy | Reagents and Conditions | Target Position(s) | Mechanistic Application |
| Silver-Catalyzed H/D Exchange | Silver carbonate, MePhos, D₂O | Primarily β-position (C4) of the thiophene ring | Probing electrophilic substitution mechanisms at the thiophene ring by measuring the KIE. |
| Acid-Catalyzed H/D Exchange | Deuterated trifluoroacetic acid (CF₃COOD) | Aromatic positions, potentially the thiophene ring | Investigating the mechanism of acid-mediated reactions and rearrangements. |
| Metal-Halogen Exchange followed by Deuterolysis | n-BuLi, followed by D₂O | Specific positions on the thiophene ring via a pre-functionalized halide | Site-specific labeling to study the regioselectivity of subsequent reactions. |
By synthesizing deuterated analogues of this compound and comparing their reaction rates to the non-deuterated compound, researchers can determine if a particular C-H bond is cleaved in the rate-determining step. A significant primary KIE (typically kH/kD > 2) would provide strong evidence for such a mechanism.
Isotopic Labeling for Analytical Enhancement
Beyond mechanistic studies, isotopic labeling is invaluable for enhancing the analytical detection and quantification of this compound and its metabolites, particularly in complex biological matrices. The use of stable isotopes like ¹³C and ¹⁵N is especially prevalent in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
In mass spectrometry, an isotopically labeled version of the analyte, such as [¹³C₅]-N-(thiophen-3-yl)pivalamide or [¹⁵N]-N-(thiophen-3-yl)pivalamide, can be synthesized and used as an internal standard for quantitative analysis. Since the labeled standard has a higher mass than the unlabeled analyte, their respective signals can be clearly distinguished in the mass spectrum. However, as they are chemically identical, they exhibit the same ionization efficiency and fragmentation patterns, which corrects for variations in sample preparation and instrument response. This leads to highly accurate and precise quantification.
Table 2: Applications of Isotopic Labeling in the Analysis of this compound
| Isotope | Labeling Position | Analytical Technique | Application |
| ²H (Deuterium) | Thiophene ring or pivaloyl group | Mass Spectrometry (MS) | Internal standard for quantitative analysis; tracing metabolic pathways by monitoring the incorporation or loss of deuterium. |
| ¹³C | Pivaloyl carbonyl carbon or thiophene ring carbons | Mass Spectrometry (MS), NMR Spectroscopy | Internal standard for highly accurate quantification; elucidation of metabolic pathways by tracing the ¹³C label. |
| ¹⁵N | Amide nitrogen | Mass Spectrometry (MS), NMR Spectroscopy | Internal standard for quantification; studying amide bond cleavage and metabolic transformations involving the nitrogen atom. |
NMR spectroscopy also benefits from isotopic labeling. While the natural abundance of ¹³C is only 1.1%, enrichment with ¹³C can significantly enhance the signal in ¹³C-NMR, facilitating structural elucidation and the study of molecular dynamics. Similarly, ¹⁵N labeling allows for the use of ¹⁵N-NMR techniques to probe the electronic environment of the nitrogen atom in the amide linkage.
Applications of N Thiophen 3 Yl Pivalamide and Its Derivatives in Materials Science
Integration into Advanced Organic Materials and Polymers
The incorporation of N-(thiophen-3-yl)pivalamide into advanced organic materials and polymers could offer a strategy for tuning material properties. The thiophene (B33073) ring provides a site for potential polymerization or integration into larger conjugated systems, a common approach in the development of organic semiconductors. nih.govresearchgate.net However, the presence of the bulky pivalamide (B147659) group at the 3-position is expected to have a significant impact on the resulting material's structure and electronic properties.
Unlike long alkyl chains which are often used to improve solubility and processability of conjugated polymers, the sterically demanding pivalamide group could disrupt the planarity of a polymer backbone. uh.edu This interruption of π-conjugation would likely lead to a blue shift in the material's absorption spectrum and a wider electronic bandgap. nih.govrsc.org While this might be disadvantageous for applications requiring high charge carrier mobility, it could be beneficial for creating materials with specific optical properties, such as blue-light-emitting polymers.
The amide functionality in the pivalamide group also introduces the possibility of hydrogen bonding, which can influence the intermolecular packing and morphology of the resulting materials. This could be exploited to control the self-assembly of polymers or small molecules incorporating this moiety, leading to ordered nanostructures with anisotropic properties.
A hypothetical approach to integrating this compound into a polymer is through the polymerization of a functionalized monomer. For instance, if the thiophene ring is further substituted with polymerizable groups, the pivalamide moiety would act as a pendant group on the final polymer chain. The properties of such a polymer would be a direct consequence of the interplay between the conjugated backbone and the sterically bulky, hydrogen-bonding capable side chains.
Table 1: Predicted Impact of this compound Integration on Polymer Properties
| Property | Predicted Effect | Rationale |
| Solubility | Increased | The bulky, non-polar pivaloyl group can enhance solubility in organic solvents. |
| Backbone Planarity | Decreased | Steric hindrance from the pivalamide group can twist the polymer backbone. uh.edu |
| π-Conjugation | Interrupted | Disruption of planarity leads to reduced effective conjugation length. |
| Absorption Maximum (λmax) | Blue-shifted | A wider bandgap results from decreased conjugation. nih.govrsc.org |
| Intermolecular Packing | Influenced by H-bonding | The amide group can form hydrogen bonds, directing self-assembly. |
Exploration in Supramolecular Assembly and Host-Guest Systems
The structure of this compound is well-suited for exploration in the realm of supramolecular chemistry. The amide linkage provides a hydrogen bond donor (N-H) and acceptor (C=O), which are key features for directing self-assembly into well-defined architectures. chemrxiv.org Thiophene-based oligomers are known to self-assemble into nanostructured materials, and the introduction of specific interacting groups can control the morphology of these assemblies. nih.gov
In the case of this compound, the interplay between the π-π stacking of the thiophene rings and the hydrogen bonding of the pivalamide groups could lead to the formation of one-dimensional tapes, two-dimensional sheets, or other complex nanostructures. The bulky tert-butyl group of the pivalamide moiety would also play a crucial role in dictating the packing arrangement, potentially creating porous structures or materials with specific surface properties.
Furthermore, the amide functionality and the thiophene ring could act as recognition sites in host-guest systems. The amide group can bind to complementary hydrogen bonding partners, while the electron-rich thiophene ring can interact with electron-deficient guest molecules. This dual functionality could be exploited in the design of molecular sensors or in the construction of complex, multi-component supramolecular architectures. The ability of thiophene derivatives to form nanostructures on surfaces further enhances their potential in this area. uh.edu
Potential as Components in Optoelectronic or Electronic Devices
Thiophene-containing molecules are cornerstones of organic electronics, finding use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). taylorfrancis.commdpi.com The electronic properties of this compound itself are not documented, but can be inferred from the properties of similar substituted thiophenes.
The electron-withdrawing nature of the carbonyl group in the pivalamide substituent is expected to lower both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels of the thiophene ring. rsc.org This can be advantageous in tuning the energy levels of a material to match the work functions of electrodes in an electronic device, thereby improving charge injection and transport.
However, as a discrete molecule, the lack of extended conjugation in this compound would likely result in poor charge transport properties. Therefore, its most probable role in optoelectronic devices would be as a building block for larger, more complex molecules or polymers. For instance, it could be functionalized and incorporated into a donor-acceptor type molecule, where the this compound unit acts as a solubilizing and morphology-directing component, while other parts of the molecule provide the primary electronic functionality.
The potential for this compound derivatives in OLEDs is also worth considering. By incorporating it into a larger chromophore, the bulky pivalamide group could help to prevent aggregation-caused quenching of luminescence, a common problem in solid-state light-emitting materials. This could lead to materials with improved quantum yields and device efficiencies.
Table 2: Estimated Electronic Properties of this compound Based on Analogous Compounds
| Property | Estimated Value/Characteristic | Basis of Estimation |
| HOMO Level | Lowered (compared to unsubstituted thiophene) | Electron-withdrawing effect of the amide carbonyl group. rsc.org |
| LUMO Level | Lowered (compared to unsubstituted thiophene) | Electron-withdrawing effect of the amide carbonyl group. rsc.org |
| Bandgap | Relatively wide | Lack of extended π-conjugation. |
| Charge Carrier Mobility | Low (as a discrete molecule) | Interruption of intermolecular π-π stacking by the bulky substituent. |
Precursors for Polymeric Materials with Tunable Electronic or Optical Properties
Perhaps the most promising application of this compound in materials science is as a precursor for the synthesis of polymers with tunable properties. The N-H bond of the amide group offers a reactive site for further chemical modification. For instance, it could be deprotonated and used as a nucleophile in substitution reactions to attach other functional groups or polymerizable units.
Alternatively, the thiophene ring itself can be functionalized, for example, through halogenation at the 2- and 5-positions, to create a monomer suitable for various cross-coupling polymerization reactions like Suzuki or Stille coupling. In such a polymer, the N-pivaloyl-3-amino group would be a substituent on the polythiophene backbone. The properties of the resulting polymer could then be tuned by modifying the pivalamide group. For example, hydrolysis of the pivalamide to the corresponding amine would provide a site for further functionalization, allowing for the introduction of a wide range of different groups to tailor the polymer's electronic, optical, and physical properties.
This approach would allow for the synthesis of a library of polythiophene derivatives from a common precursor, each with distinct properties. For example, attaching electron-donating or electron-withdrawing groups to the amino functionality would allow for fine-tuning of the polymer's HOMO and LUMO levels. Similarly, introducing chiral moieties could lead to chiroptical materials. This versatility makes this compound a potentially valuable building block for the creation of new functional polymers.
Catalytic Aspects Involving N Thiophen 3 Yl Pivalamide
N-(thiophen-3-yl)pivalamide as a Ligand in Transition Metal Catalysis
In the realm of transition metal catalysis, the term "ligand" typically refers to a molecule or ion that binds to a central metal atom to form a coordination complex. This complex then acts as the catalyst. While this compound contains heteroatoms with lone pairs of electrons, its primary role in transition metal catalysis is not that of a traditional, spectator ligand that remains bound to the metal throughout the catalytic cycle. Instead, it functions as a directing group that is an integral part of the substrate.
The pivalamide (B147659) group, with its nitrogen and oxygen atoms, can chelate to a transition metal center, bringing the catalyst into close proximity with the C-H bonds of the thiophene (B33073) ring. This directed coordination is a crucial first step in many C-H activation reactions. The interaction is transient, facilitating the activation of a specific C-H bond before the product is released and the catalyst is regenerated. Therefore, while it does coordinate to the metal, its function is more accurately described as a directing group that controls the regioselectivity of the catalytic transformation.
Role in C-H Activation Reactions and Directed Functionalization
The most significant catalytic application of this compound is its role as a substrate with a highly effective directing group for C-H activation and functionalization. The pivalamide moiety serves as a powerful tool to control the regioselectivity of reactions on the thiophene ring, which would otherwise be difficult to achieve.
Transition metal catalysts, particularly those based on palladium and rhodium, are employed to activate the C-H bonds of the thiophene ring ortho to the pivalamide group. The mechanism generally involves the formation of a five-membered cyclometalated intermediate, where the metal is coordinated to the nitrogen of the amide and has formed a new metal-carbon bond at the C-2 or C-4 position of the thiophene ring. This directed metalation ensures that the subsequent functionalization, such as arylation, olefination, or alkylation, occurs at a specific position.
Palladium-catalyzed direct arylation is a prominent example of this strategy. In these reactions, a palladium catalyst, often in the presence of a co-catalyst or additive like pivalic acid, facilitates the coupling of the thiophene core with an aryl halide. The pivalic acid often assists in the concerted metalation-deprotonation (CMD) step, which is believed to be the rate-determining step in many of these transformations. beilstein-journals.orgepa.gov
Below is a representative table illustrating the outcomes of a palladium-catalyzed direct C-H arylation of a 3-substituted thiophene, which exemplifies the expected reactivity of this compound under similar conditions.
Table 1: Illustrative Examples of Palladium-Catalyzed Direct C-H Arylation of 3-Substituted Thiophenes
| Entry | 3-Substituted Thiophene | Aryl Bromide | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 3-(Methylsulfinyl)thiophene (B12534823) | Bromobenzene | 2-Phenyl-3-(methylsulfinyl)thiophene | 95 |
| 2 | 3-(Methylsulfinyl)thiophene | 1-Bromo-4-chlorobenzene | 2-(4-Chlorophenyl)-3-(methylsulfinyl)thiophene | 99 |
| 3 | 3-(Methylsulfinyl)thiophene | 1-Bromo-4-fluorobenzene | 2-(4-Fluorophenyl)-3-(methylsulfinyl)thiophene | 89 |
| 4 | 3-(Methylsulfinyl)thiophene | 4-Bromobenzonitrile | 4-(3-(Methylsulfinyl)thiophen-2-yl)benzonitrile | 98 |
| 5 | 3-(Methylsulfinyl)thiophene | 1-Bromonaphthalene | 2-(Naphthalen-1-yl)-3-(methylsulfinyl)thiophene | 86 |
Data is representative of the arylation of 3-(methylsulfinyl)thiophene and serves to illustrate the potential reactivity of this compound. conicet.gov.ar
Rhodium(III)-catalyzed C-H olefination is another powerful transformation where the pivalamide directing group can be utilized. semanticscholar.org In such reactions, the rhodium catalyst, directed by the pivalamide group, would facilitate the coupling of the thiophene with various alkenes to introduce vinyl groups at the C-2 or C-4 position.
Catalytic Synthesis of Related Heterocyclic Compounds Utilizing this compound Scaffolds
The functionalized thiophenes produced through C-H activation of this compound are valuable intermediates for the synthesis of more complex, fused heterocyclic compounds. The newly introduced functional group can participate in subsequent intramolecular cyclization reactions, leading to the formation of polycyclic aromatic systems containing the thiophene ring.
For instance, if an aryl group bearing a reactive substituent (e.g., a halogen) is introduced at the C-2 position of this compound, a subsequent intramolecular palladium-catalyzed C-H/C-X coupling could lead to the formation of a thieno[2,3-c]pyridinone or a related fused system. This strategy of C-H activation followed by intramolecular cyclization has been successfully applied to the synthesis of various fused nitrogen-containing heterocycles. beilstein-journals.org The pivalamide group not only directs the initial C-H functionalization but can also be incorporated into the newly formed heterocyclic ring or be removed in a subsequent step.
This approach offers a highly efficient and atom-economical route to complex heterocyclic scaffolds that are of interest in medicinal chemistry and materials science. The ability to first selectively functionalize the thiophene ring and then use this functionality to build new rings provides a powerful tool for the construction of novel molecular architectures.
Future Research Directions and Emerging Trends for N Thiophen 3 Yl Pivalamide
Advanced Computational Modeling and Machine Learning Integration in Compound Design
The future design of N-(thiophen-3-yl)pivalamide derivatives is set to be revolutionized by the integration of advanced computational modeling and machine learning (ML). These in-silico approaches offer a pathway to rapidly screen virtual libraries of compounds, predict their properties, and prioritize synthetic targets, thereby accelerating the discovery process and reducing reliance on costly and time-consuming empirical methods.
Machine learning and deep learning models have already demonstrated significant potential in predicting the thermophysical properties of thiophene (B33073) derivatives with high accuracy. nih.govresearchgate.net Future research can apply similar models, such as Light Gradient Boosting Machine (LightGBM) or Deep Neural Networks (DNN), to forecast key characteristics of novel this compound analogues. researchgate.net By using structural features and known experimental data as inputs, these models could predict solubility, reactivity, and potential bioactivity.
Furthermore, computational techniques like Density Functional Theory (DFT) analysis can reveal the reactive nature of a compound by examining its LUMO/HOMO energy gap. frontiersin.org This information is crucial for designing derivatives with tailored electronic properties. Molecular docking simulations, which have been effectively used to evaluate the binding of related compounds to biological targets like enzymes, can be employed to screen this compound derivatives for potential pharmacological applications. researchgate.net The integration of these predictive models can guide the synthesis of compounds with a higher probability of success for specific functions. mdpi.com
| Computational Technique | Potential Application for this compound | Expected Outcome |
| Machine Learning (e.g., LightGBM) | Prediction of physicochemical properties (solubility, density). researchgate.net | Rapid screening of virtual libraries to identify promising candidates. |
| Deep Learning (e.g., DNN) | Modeling complex structure-activity relationships (SAR). nih.gov | Enhanced understanding of how structural modifications impact bioactivity. |
| Density Functional Theory (DFT) | Analysis of electronic structure and reactivity (HOMO/LUMO gap). frontiersin.org | Design of derivatives with specific electronic or optical properties. |
| Molecular Docking | Simulation of binding interactions with biological targets (e.g., enzymes, receptors). researchgate.net | Identification of potential therapeutic applications and lead compounds. |
Exploration of Novel and Sustainable Synthetic Methodologies
While classical synthetic routes provide access to this compound and its analogues, future research will increasingly focus on the development of novel and sustainable methodologies. The principles of green chemistry—such as minimizing waste, using less hazardous chemicals, and improving energy efficiency—will be central to these efforts.
Current synthetic strategies for similar thiophene amides often involve the use of reagents like oxalyl chloride and solvents such as dichloromethane. mdpi.com Future work could explore one-pot syntheses, catalytic approaches that avoid stoichiometric reagents, and the use of greener solvents. For instance, mechanochemistry or flow chemistry could offer alternatives that reduce solvent use and reaction times while potentially improving yields and safety.
Development of Highly Targeted Derivatization Protocols for Specific Applications
The this compound core is a scaffold ripe for derivatization. Future research will focus on developing highly targeted derivatization protocols to fine-tune the molecule's properties for specific, predetermined applications, ranging from agriculture to analytical chemistry.
One promising area is in the development of new fungicides. Research on N-(thiophen-2-yl) nicotinamide (B372718) derivatives has shown that modifications to the amide structure can lead to compounds with excellent fungicidal activity against plant pathogens like cucumber downy mildew. mdpi.comnih.gov A similar strategy could be applied to this compound, where a library of derivatives with various substituents on the thiophene ring could be synthesized and screened for agrochemical potential.
Another key application for targeted derivatization is in analytical chemistry and metabolomics. Chemical derivatization is a powerful strategy to enhance the detection of low-abundance metabolites by liquid chromatography–mass spectrometry (LC–MS). nih.govresearchgate.net Reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) are used to tag specific functional groups, significantly improving detection sensitivity. nih.gov Future protocols could be developed to specifically derivatize this compound or its metabolites, enabling their sensitive and accurate quantification in complex biological samples. This would be crucial for understanding the compound's metabolic fate and mechanism of action in biological systems.
| Derivatization Strategy | Target Application | Rationale |
| Substitution on the Thiophene Ring | Agrochemicals (Fungicides) | Analogous N-(thiophen-2-yl) derivatives show high fungicidal activity. mdpi.comnih.gov |
| Modification of the Pivaloyl Group | Medicinal Chemistry | Altering lipophilicity and steric hindrance to optimize drug-like properties. |
| Attachment of Analytical Tags | Targeted Metabolomics | Enhancing LC-MS detection sensitivity for pharmacokinetic studies. nih.gov |
Integration into Multifunctional Materials Systems and Smart Responsive Materials
Thiophene and its derivatives are foundational components in materials science, known for their utility in designing organic semiconductors, advanced polymers, and sensors. nih.govresearchgate.net A significant future direction for this compound is its integration into multifunctional materials and "smart" responsive systems.
The unique electronic properties of the thiophene ring make it an attractive building block for electroactive polymers and organic electronics. researchgate.net By incorporating the this compound moiety into a polymer backbone or as a pendant group, it may be possible to create novel materials for applications such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). nih.gov The pivaloyl group could serve to modulate solubility and morphology, which are critical for device performance.
Furthermore, there is growing interest in "smart" materials that respond to external stimuli like temperature, pH, or light. mdpi.com For example, thermoresponsive hydrogels can be designed for controlled drug delivery. mdpi.com Future research could explore the synthesis of polymers containing this compound that exhibit stimuli-responsive behavior. Such materials could function as sensors, where a change in the environment triggers a detectable change in the material's optical or electronic properties, or as controlled-release systems for encapsulated active ingredients.
Q & A
Basic: What synthetic routes are commonly used to prepare N-(thiophen-3-yl)pivalamide, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
this compound is typically synthesized via nucleophilic substitution or palladium/copper-catalyzed C-H functionalization. A representative method involves:
- Step 1: Reacting 3-aminothiophene with pivaloyl chloride in the presence of a base (e.g., K₂CO₃) in acetone under reflux (3–24 h) .
- Step 2: Purification via flash chromatography on silica gel, yielding ~91% under optimized conditions (excess methyl iodide for O-methylation in related analogs) .
- Optimization Tips:
- Increase equivalents of base (e.g., K₂CO₃) to drive the reaction to completion.
- Use anhydrous solvents to minimize hydrolysis of the pivaloyl group.
- Monitor reaction progress via TLC or LC-MS to avoid over-alkylation.
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ calculated for C₁₀H₁₃NOS: 212.0743) .
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks using SHELXL software .
Advanced: How can computational methods predict the electronic properties and reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT):
- Applications: Predict regioselectivity in electrophilic substitution reactions (e.g., iodination at the thiophene β-position) .
Advanced: How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?
Methodological Answer:
- Case Study: If HRMS and NMR data conflict (e.g., unexpected substituent positions):
- Step 1: Re-examine reaction conditions for potential side reactions (e.g., over-alkylation or hydrolysis) .
- Step 2: Perform 2D NMR (COSY, HSQC) to assign proton-carbon correlations unambiguously .
- Step 3: Compare experimental IR carbonyl stretches (~1650 cm⁻¹) with DFT-simulated spectra to validate functional groups .
Advanced: What mechanistic insights guide the optimization of C-H activation reactions involving this compound?
Methodological Answer:
- Copper-Catalyzed C-H Amination:
- Mechanism: The pivalamide group acts as a directing group, enabling ortho-C-H bond activation via a Cu(III) intermediate .
- Rate Order Determination: Use initial rate methods (varying substrate/catalyst concentrations) to identify rate-limiting steps (e.g., substrate: first order; catalyst: zero order) .
- Optimization:
Advanced: How does steric hindrance from the pivalamide group influence reactivity in cross-coupling reactions?
Methodological Answer:
- Steric Effects: The bulky tert-butyl group in pivalamide:
- Mitigation Strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
